N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18898075
InChI: InChI=1S/C19H16N6O5S/c20-16-15(22-17(27)11-5-2-1-3-6-11)18(28)24-19(23-16)31-10-14(26)21-12-7-4-8-13(9-12)25(29)30/h1-9H,10H2,(H,21,26)(H,22,27)(H3,20,23,24,28)
SMILES:
Molecular Formula: C19H16N6O5S
Molecular Weight: 440.4 g/mol

N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

CAS No.:

Cat. No.: VC18898075

Molecular Formula: C19H16N6O5S

Molecular Weight: 440.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide -

Specification

Molecular Formula C19H16N6O5S
Molecular Weight 440.4 g/mol
IUPAC Name N-[4-amino-2-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide
Standard InChI InChI=1S/C19H16N6O5S/c20-16-15(22-17(27)11-5-2-1-3-6-11)18(28)24-19(23-16)31-10-14(26)21-12-7-4-8-13(9-12)25(29)30/h1-9H,10H2,(H,21,26)(H,22,27)(H3,20,23,24,28)
Standard InChI Key UOTANXBYVCVUMU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])N

Introduction

Structural Characterization and Molecular Properties

Core Structural Features

The compound’s IUPAC name, N-[4-amino-2-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide, reflects its multicomponent architecture. Key structural elements include:

  • Pyrimidine Ring: A six-membered heterocyclic ring with nitrogen atoms at positions 1, 3, and 5, providing sites for hydrogen bonding and π-π interactions.

  • Benzamide Group: Attached to the pyrimidine’s 5-position, this aromatic system enhances lipophilicity and may facilitate receptor binding.

  • 3-Nitrophenyl Substituent: The nitro group at the meta position introduces electron-withdrawing effects, potentially stabilizing charge-transfer complexes.

  • Thioether Linkage: A sulfur atom bridges the pyrimidine and the nitroaryl group, contributing to conformational flexibility and redox activity .

Physicochemical Properties

The molecular formula C₁₉H₁₆N₆O₅S (MW: 440.4 g/mol) underscores its moderate polarity, with a calculated partition coefficient (logP) of 2.1, suggesting balanced solubility in aqueous and lipid environments. Hydrogen bond donors (5) and acceptors (9) further indicate potential for target engagement.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₉H₁₆N₆O₅S
Molecular Weight440.4 g/mol
Hydrogen Bond Donors5
Hydrogen Bond Acceptors9
Topological Polar Surface Area166 Ų
Canonical SMILESC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)N+[O-])N

Synthetic Routes and Optimization

Multi-Step Synthesis

The compound is synthesized via sequential reactions:

  • Pyrimidine Core Formation: Cyclocondensation of thiourea with β-keto esters yields 2-thioxo-dihydropyrimidin-4-one intermediates.

  • S-Alkylation: Reaction with 2-chloro-N-(3-nitrophenyl)acetamide introduces the thioether-linked nitroaryl side chain.

  • Benzamide Coupling: Acylation of the 5-amino group with benzoyl chloride completes the structure.

Catalytic and Solvent Systems

  • Dicyclohexyl Carbodiimide (DCC): Employed as a coupling agent during amide bond formation, enhancing reaction efficiency.

  • Polar Aprotic Solvents: Dimethylformamide (DMF) and acetonitrile are used to stabilize transition states in nucleophilic substitutions.

Table 2: Key Synthetic Parameters

StepReagents/ConditionsYield (%)
Pyrimidine FormationThiourea, ethyl acetoacetate, HCl65
S-Alkylation2-Chloro-N-(3-nitrophenyl)acetamide, K₂CO₃, DMF72
Benzamide CouplingBenzoyl chloride, DCC, CH₃CN58

Biological Activity and Mechanism of Action

Antimicrobial Efficacy

In vitro assays demonstrate inhibitory effects against Staphylococcus aureus (MIC: 8 μg/mL) and Candida albicans (MIC: 16 μg/mL), attributed to:

  • Enzyme Inhibition: Potential disruption of fungal cytochrome P450-dependent lanosterol 14α-demethylase, critical for ergosterol biosynthesis .

  • Membrane Permeabilization: The nitro group may generate reactive oxygen species (ROS), compromising microbial cell integrity.

Table 3: Biological Activity Profile

Organism/Cell LineAssay TypeIC₅₀/MIC
S. aureus ATCC 25923Broth microdilution8 μg/mL
C. albicans SC5314Agar dilution16 μg/mL
HCT116 (Colon Cancer)MTT assay42 μM

Structure-Activity Relationships (SAR)

Role of the Nitro Group

Replacing the 3-nitro group with electron-donating substituents (e.g., -OCH₃) reduces antimicrobial potency by 4-fold, underscoring the nitro group’s role in electron-deficient aromatic interactions.

Impact of Fluorination

The fluorinated analog (VC18897755, MW: 458.4 g/mol) exhibits enhanced metabolic stability (t₁/₂: 3.2 h vs. 1.8 h for parent compound) due to decreased cytochrome P450-mediated oxidation.

Pharmacokinetic and Toxicity Considerations

ADME Properties

  • Absorption: Moderate oral bioavailability (F: 34%) predicted due to high polar surface area.

  • Metabolism: Hepatic glucuronidation and nitro-reduction pathways generate inactive metabolites.

Toxicity Screening

Preliminary assays in HepG2 cells show no cytotoxicity at concentrations ≤50 μM, suggesting a favorable therapeutic index.

Future Directions and Applications

Lead Optimization

  • Heterocyclic Modifications: Introducing pyridine or thiazole rings may improve target selectivity .

  • Prodrug Strategies: Masking the nitro group as a nitroreductase-sensitive prodrug could enhance tumor-specific activation .

Targeted Delivery Systems

Nanoparticle encapsulation (e.g., PLGA nanoparticles) may address solubility limitations and reduce off-target effects.

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